2-(3-chlorophenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Beschreibung
Eigenschaften
Molekularformel |
C22H21ClN4 |
|---|---|
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H21ClN4/c1-15-13-20(24-12-11-17-7-4-3-5-8-17)27-22(25-15)16(2)21(26-27)18-9-6-10-19(23)14-18/h3-10,13-14,24H,11-12H2,1-2H3 |
InChI-Schlüssel |
NSBADDTZAALDOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC(=CC=C4)Cl)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
One-Pot Cyclocondensation-Amination
A streamlined method condenses 5-amino-3-methylpyrazole , ethyl acetoacetate , and 2-phenylethylamine in polyphosphoric acid (PPA) at 120°C, achieving a 68% yield in 8 hours. While efficient, this approach offers less control over regioselectivity.
Solid-Phase Synthesis
Immobilizing the pyrazole precursor on Wang resin enables stepwise functionalization, though yields are modest (50–60%). This method is advantageous for high-throughput screening but requires specialized equipment.
Challenges and Optimization Strategies
-
Regioselectivity : Competing reactions at positions 5 and 7 necessitate careful catalyst selection.
-
Amine Compatibility : Bulky amines like 2-phenylethylamine require polar aprotic solvents (e.g., DMF) to enhance reactivity.
-
Byproduct Formation : Excess POCl₃ in chlorination steps may generate phosphorylated byproducts, mitigated by stoichiometric control .
Analyse Chemischer Reaktionen
Electrophilic Substitution Reactions
The pyrazolo[1,5-a]pyrimidine ring undergoes electrophilic substitution at specific positions dictated by electronic effects:
| Reaction Type | Conditions | Position Modified | Outcome | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-6 | Introduction of nitro group | 72% | |
| Halogenation | Cl₂/FeCl₃, reflux | C-2 | Chlorination adjacent to dimethyl groups | 68% |
The 3-chlorophenyl group exerts a meta-directing effect, while the dimethyl groups at C-3/C-5 activate adjacent positions through electron donation.
Nucleophilic Substitution
The chlorine atom on the 3-chlorophenyl substituent participates in nucleophilic aromatic substitution under harsh conditions:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methoxide | NaOMe, DMF, 120°C, 12 h | 3-Methoxyphenyl derivative | 55% | |
| Ammonia | NH₃ (aq.), Cu catalyst, 150°C | 3-Aminophenyl analog | 40% |
Reactivity is limited due to the deactivating nature of the chlorophenyl group, requiring elevated temperatures or catalysts.
Oxidation and Reduction
Key transformations involving redox reactions:
Oxidation
| Target Group | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Methyl (C-3/C-5) | KMnO₄, H₂O, 80°C | Carboxylic acid derivatives | 63% | |
| Amine | H₂O₂, AcOH | N-Oxide (minor product) | 18% |
Methyl groups oxidize selectively to carboxylic acids, while the tertiary amine resists oxidation under mild conditions.
Reduction
| Target | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Pyrimidine ring | H₂, Pd/C, ethanol | Partially saturated pyrazoline | 85% |
Cross-Coupling Reactions
The 3-chlorophenyl group enables palladium-catalyzed coupling:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 80°C | Biaryl derivatives | 78% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine, toluene | N-Aryl substituted analogs | 65% |
Functionalization of the Amine Group
The N-(2-phenylethyl)amine undergoes alkylation and acylation:
| Reaction | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-Acetylated derivative | 89% | |
| Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt | 72% |
Stability Under Acidic/Basic Conditions
Photochemical Reactivity
UV irradiation (254 nm) induces dimerization via the pyrimidine ring:
-
Product : Cyclobutane-linked dimer
-
Yield : 34% (in acetone)
-
Mechanism : [2+2] photocycloaddition
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance:
- In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The compound's mechanism involves the inhibition of kinases crucial for tumor growth.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Research suggests that it can inhibit viral replication pathways, making it a potential candidate for treating viral infections.
Antimicrobial Effects
In addition to its anticancer and antiviral activities, derivatives of this compound have shown broad-spectrum antimicrobial effects against various bacteria and fungi. This highlights its potential use in treating infectious diseases .
Synthesis and Structure–Activity Relationships
The synthesis of this compound typically involves multi-step reactions that can be optimized through modern techniques such as microwave-assisted synthesis. Understanding the structure–activity relationship (SAR) is crucial for enhancing its efficacy and selectivity against target biological pathways.
Case Studies
Several case studies have documented the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- Aurora Kinase Inhibition: A study demonstrated that related compounds effectively inhibited aurora kinases, leading to reduced proliferation in cancer cell lines.
- Mycobacterial Inhibition: Another investigation highlighted the potential of similar compounds as inhibitors of mycobacterial ATP synthase, showing activity against Mycobacterium tuberculosis in vitro and in vivo models .
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). It binds to the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Variations
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives are optimized through modifications at three key positions:
Position 3 : Aryl substituents (e.g., 4-fluorophenyl, 3-chlorophenyl).
Position 5 : Alkyl, aryl, or heteroaryl groups.
N-Substituent : Pyridylmethyl, phenylethyl, or morpholinylpropyl.
Key Findings
Position 3 Substituents: 4-Fluorophenyl (e.g., compound 32 ) is optimal for M.tb inhibition due to enhanced electronic effects and binding affinity. 3-Chlorophenyl (target compound) may reduce potency compared to 4-fluoro analogs .
Position 5 Substituents :
- Bulky groups (e.g., 4-isopropylphenyl in compound 35 ) improve metabolic stability but may reduce solubility.
- Methyl (target compound) offers balanced lipophilicity but lacks the activity-enhancing effects of aryl groups.
N-Substituents: Pyridin-2-ylmethyl derivatives exhibit superior M.tb inhibition (IC₅₀ < 0.2 μM) and low hERG channel binding .
Biologische Aktivität
The compound 2-(3-chlorophenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is part of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer and antiviral properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 376.9 g/mol. The structure features a fused pyrazole and pyrimidine ring system, with a 3-chlorophenyl substituent and a 2-phenylethyl group attached to the nitrogen atom of the pyrazole ring. The presence of dimethyl groups at positions 3 and 5 enhances its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 376.9 g/mol |
| CAS Number | 1203380-90-8 |
Anticancer Properties
Research indicates that This compound exhibits significant anticancer activity. It has been shown to inhibit key signaling pathways involved in cancer cell proliferation. For instance:
- Mechanism of Action : The compound targets various kinases that are crucial for tumor growth and survival. It has demonstrated efficacy in inhibiting cell viability in several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Case Studies : In vitro studies using the MDA-MB-231 human breast cancer cell line revealed that compounds derived from this scaffold showed varying degrees of growth inhibition compared to standard anticancer drugs .
Antiviral Activity
The compound also shows potential as an antiviral agent:
- Efficacy Against Viral Infections : Preliminary studies suggest that it can inhibit viral replication pathways, making it a candidate for further investigation in antiviral drug development .
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines is often linked to their structural features. SAR studies have identified critical elements that enhance activity:
- Substituents : Variations in substituent groups (e.g., chlorophenyl vs. methoxyphenyl) significantly impact the compound's selectivity and potency against specific biological targets .
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions. Recent advancements include:
- Microwave-Assisted Synthesis : This method improves yield and reduces reaction times significantly.
- Catalyst Utilization : The use of silica gel as a catalyst has been reported to enhance reaction efficiency .
Summary of Findings
The biological activity of This compound demonstrates promising potential in both anticancer and antiviral applications. Its unique structure facilitates interaction with various biological targets, making it an important candidate for drug development.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing 2-(3-chlorophenyl)-3,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as 3-amino-4,5-dimethylpyrazole and β-keto esters, followed by functionalization. Key steps include:
-
Cyclization : Use microwave-assisted heating (120–150°C) to accelerate ring formation, reducing reaction time by 30–50% compared to conventional methods .
-
Amine Coupling : Introduce the N-(2-phenylethyl) group via nucleophilic substitution or Buchwald-Hartwig amination. Catalytic systems like Pd(OAc)₂/Xantphos improve yields (≥75%) .
-
Optimization : Solvent selection (e.g., DMF for polar intermediates) and temperature control (60–80°C for amination) are critical. Statistical design of experiments (DoE) can identify optimal parameters (e.g., 15% catalyst loading, 12 hr reaction time) .
Table 1 : Comparison of Synthetic Approaches
Step Method Yield (%) Key Parameters Core Formation Microwave cyclization 85 140°C, 2 hr, DMF Chlorophenyl Addition Suzuki-Miyaura coupling 78 Pd(PPh₃)₄, K₂CO₃, 80°C Amine Functionalization Buchwald-Hartwig 72 Pd(OAc)₂, Xantphos, 70°C
Q. How do the functional groups (e.g., 3-chlorophenyl, phenylethylamine) influence the compound’s solubility and bioavailability?
- Methodological Answer :
- 3-Chlorophenyl Group : Enhances lipophilicity (logP ~3.2), improving membrane permeability but reducing aqueous solubility. Solubility can be increased via co-solvents (e.g., 10% DMSO in PBS) or nanoparticle formulations .
- Phenylethylamine Side Chain : Introduces basicity (pKa ~8.5), enabling salt formation (e.g., HCl salt) for enhanced crystallinity and oral bioavailability (F% ~45% in rodent models) .
Q. What preliminary assays are recommended to assess the compound’s biological activity in cancer research?
- Methodological Answer :
- Cell Viability : MTT assays on cancer cell lines (e.g., MCF-7, A549) at 1–100 μM doses. IC₅₀ values <10 μM suggest therapeutic potential .
- Apoptosis Detection : Annexin V/PI staining and caspase-3/7 activation assays. A 2.5-fold increase in apoptosis vs. controls indicates efficacy .
- Kinase Inhibition : Screen against kinase panels (e.g., CDK9, EGFR) using ADP-Glo™ assays. IC₅₀ <1 μM for CDK9 highlights target selectivity .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data regarding the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with CDK9 (PDB: 4BCF). A docking score ≤-9 kcal/mol supports strong binding to the ATP pocket .
- MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes. RMSD <2 Å confirms stable binding .
- Pathway Analysis : Integrate RNA-seq data (e.g., downregulation of Mcl-1) with kinase inhibition profiles to validate mechanism .
- Case Study : Discrepancies in IC₅₀ values (in vitro vs. cell-based) may arise from off-target effects. Phosphoproteomics can identify unintended kinase targets .
Q. What strategies improve the compound’s selectivity for CDK9 over homologous kinases (e.g., CDK2)?
- Methodological Answer :
- Structure-Based Design : Modify the 3-chlorophenyl group to exploit CDK9’s larger hydrophobic pocket. Introduce bulkier substituents (e.g., 3-CF₃) to enhance steric complementarity .
- Alchemical Free Energy Calculations : Predict binding affinity differences (ΔΔG) between CDK9 and CDK2. A ΔΔG ≥2 kcal/mol indicates improved selectivity .
- Kinome-Wide Profiling : Use Eurofins KinaseProfiler™ to assess selectivity across 400+ kinases. <5% off-target inhibition at 1 μM confirms specificity .
Q. How can statistical DoE optimize reaction yields while minimizing impurity formation during scale-up?
- Methodological Answer :
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading). For amination, pH (7–9) and solvent polarity account for 80% of yield variance .
- Response Surface Methodology (RSM) : Central composite design (CCD) models interactions between temperature (X₁) and catalyst (X₂). Optimal conditions: X₁ = 75°C, X₂ = 12 mol%, predicted yield = 88% .
- PAT Tools : Implement inline FTIR to monitor intermediate formation and halt reactions at 95% conversion to prevent byproducts .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Waste Disposal : Quench reaction mixtures with 10% aqueous NaHCO₃ before discarding. Store in halogen-resistant containers .
- Emergency Procedures : In case of exposure, rinse skin with 1% acetic acid (for basic residues) and seek medical evaluation .
Q. How do solvent polarity and temperature gradients influence crystallization of the final product?
- Methodological Answer :
- Solvent Screening : Test binary mixtures (e.g., EtOAc/heptane) via cooling crystallization (20°C → -20°C). High polarity solvents (DMF/H₂O) yield needle-like crystals; low polarity (toluene) produces block crystals .
- Crystal Engineering : Add 5% ethyl cellulose as a habit modifier to reduce agglomeration. XRPD confirms polymorphic purity (Form I, P2₁/c space group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
